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molecular formula C12H14O5 B1594433 Ethyl (4-formyl-2-methoxyphenoxy)acetate CAS No. 51264-70-1

Ethyl (4-formyl-2-methoxyphenoxy)acetate

Cat. No. B1594433
M. Wt: 238.24 g/mol
InChI Key: SVYWLZTVBMJCGG-UHFFFAOYSA-N
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Patent
US07449455B2

Procedure details

A flask containing vanillin (20 g, 0.13 mol), ethyl bromoacetate (28.4 g, 0.17 mol) and potassium carbonate (32.7 g, 0.24 mol) and acetone 200 mL were heated to reflux for 3 hours. The reaction was allowed to come to rt. The acetone was stripped off and the residue partitioned between water and ethyl acetate. The ethyl acetate was washed with brine and dried over magnesium sulfate. The organic layer was concentrated and the solid triturated with hexanes to yield 28.4 grams of example No. 169.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
28.4 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
32.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to come to rt
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the solid triturated with hexanes
CUSTOM
Type
CUSTOM
Details
to yield 28.4 grams of example No

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C=C(C=C1)C=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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